molecular formula C9H12N2O2 B1287794 3-Amino-2-hydroxy-N,N-dimethylbenzamide CAS No. 464913-11-9

3-Amino-2-hydroxy-N,N-dimethylbenzamide

Cat. No. B1287794
Key on ui cas rn: 464913-11-9
M. Wt: 180.2 g/mol
InChI Key: VLLMILLTHUWJHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08183281B2

Procedure details

67.5 g of 2-Hydroxy-N,N-dimethyl-3-nitro-benzamide are dissolved in 1000 ml of EtOH/AcOH 9/1 and degassed 4× by evacuating and purging with argon. 7.5 g of Ru/C are added and the mixture obtained is degassed 4× by evacuating and purging with argon. A reaction mixture obtained is heated to reflux and 25 ml of hydrazine hydrate are added slowly. At 1 hour intervals 3 further portions of 25 ml of hydrazine hydrate are added. A reaction mixture obtained is cooled to rt, filtered and washed with EtOH. Solvent from the filtrate obtained is evaporated. Toluene is added 4× to the residue obtained and solvent is evaporated. A residue obtained is taken up in 1 l of H2O and 1 l of EtOAc. An aqueous layer obtained is extracted 3× with EtOAc. The organic layers obtained are washed 2× with brine, dried, filtered and solvent is evaporated. A residue obtained is purified by column chromatography over 500 g of silica using EtOAc/heptane 1/1 as the eluant to give 3-amino-2-hydroxy-N,N-dimethyl-benzamide.
Quantity
67.5 g
Type
reactant
Reaction Step One
Name
EtOH AcOH
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:12]([N+:13]([O-])=O)=[CH:11][CH:10]=[CH:9][C:3]=1[C:4]([N:6]([CH3:8])[CH3:7])=[O:5].O.NN>CCO.CC(O)=O.O.CCOC(C)=O>[NH2:13][C:12]1[C:2]([OH:1])=[C:3]([CH:9]=[CH:10][CH:11]=1)[C:4]([N:6]([CH3:8])[CH3:7])=[O:5] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
67.5 g
Type
reactant
Smiles
OC1=C(C(=O)N(C)C)C=CC=C1[N+](=O)[O-]
Name
EtOH AcOH
Quantity
1000 mL
Type
solvent
Smiles
CCO.CC(=O)O
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
O.NN
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Five
Name
Quantity
1 L
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed 4×
CUSTOM
Type
CUSTOM
Details
by evacuating
CUSTOM
Type
CUSTOM
Details
purging with argon
ADDITION
Type
ADDITION
Details
7.5 g of Ru/C are added
CUSTOM
Type
CUSTOM
Details
the mixture obtained
CUSTOM
Type
CUSTOM
Details
is degassed 4×
CUSTOM
Type
CUSTOM
Details
by evacuating
CUSTOM
Type
CUSTOM
Details
purging with argon
CUSTOM
Type
CUSTOM
Details
A reaction mixture obtained
TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
A reaction mixture obtained
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with EtOH
CUSTOM
Type
CUSTOM
Details
Solvent from the filtrate obtained
CUSTOM
Type
CUSTOM
Details
is evaporated
ADDITION
Type
ADDITION
Details
Toluene is added 4× to the residue
CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
solvent is evaporated
CUSTOM
Type
CUSTOM
Details
A residue obtained
CUSTOM
Type
CUSTOM
Details
An aqueous layer obtained
EXTRACTION
Type
EXTRACTION
Details
is extracted 3× with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layers obtained
WASH
Type
WASH
Details
are washed 2× with brine
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent is evaporated
CUSTOM
Type
CUSTOM
Details
A residue obtained
CUSTOM
Type
CUSTOM
Details
is purified by column chromatography over 500 g of silica

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=C(C(=O)N(C)C)C=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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